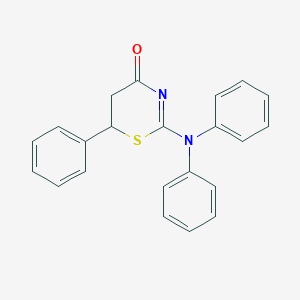
2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one
Descripción general
Descripción
2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research to explore the mechanisms of various biological processes. DAPT has been shown to be a potent inhibitor of γ-secretase, which is an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch receptor. The inhibition of γ-secretase by DAPT has been found to be useful in studying the roles of APP and Notch in Alzheimer's disease and cancer, respectively.
Mecanismo De Acción
2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is a potent inhibitor of γ-secretase, which is an enzyme that cleaves the transmembrane domain of APP and Notch receptor. The inhibition of γ-secretase by 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one prevents the cleavage of APP and Notch, leading to the accumulation of their respective substrates. This inhibition has been found to be useful in studying the roles of APP and Notch in various biological processes.
Biochemical and physiological effects:
The inhibition of γ-secretase by 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been found to have various biochemical and physiological effects. In Alzheimer's disease research, the inhibition of γ-secretase by 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one leads to the accumulation of Aβ peptides, which are toxic to neurons and contribute to the development of the disease. In cancer research, the inhibition of Notch signaling by 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been found to inhibit cell proliferation and induce cell death in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one in lab experiments is its potency and specificity as a γ-secretase inhibitor. This allows researchers to selectively inhibit γ-secretase and study the effects of APP and Notch processing on various biological processes. However, one limitation of using 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is its potential toxicity to cells at high concentrations. Careful optimization of 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one concentration is required to minimize toxicity and ensure accurate interpretation of results.
Direcciones Futuras
There are several future directions for the use of 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one in scientific research. One direction is the development of new γ-secretase inhibitors that are more potent and selective than 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one. Another direction is the study of the roles of APP and Notch in other biological processes, such as cell migration and differentiation. Additionally, the use of 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one in combination with other inhibitors or therapies may provide new insights into the treatment of Alzheimer's disease and cancer.
Aplicaciones Científicas De Investigación
2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been widely used in scientific research to study the roles of APP and Notch in various biological processes. In Alzheimer's disease research, 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been used to inhibit the processing of APP by γ-secretase, which leads to the accumulation of amyloid beta (Aβ) peptides. This has allowed researchers to study the effects of Aβ accumulation on neuronal function and to test potential therapeutic interventions.
In cancer research, 2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been used to inhibit the processing of Notch receptor by γ-secretase, which is involved in the regulation of cell proliferation and differentiation. This has allowed researchers to study the roles of Notch signaling in cancer development and to test potential therapeutic interventions.
Propiedades
IUPAC Name |
6-phenyl-2-(N-phenylanilino)-5,6-dihydro-1,3-thiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21-16-20(17-10-4-1-5-11-17)26-22(23-21)24(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKOYZFVDYYDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diphenylamino)-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4078851.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4078860.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
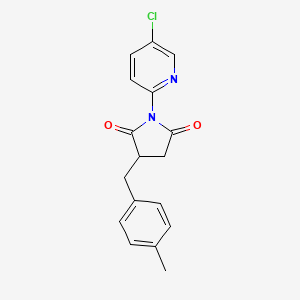

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)
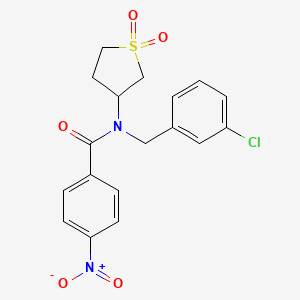
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4078919.png)
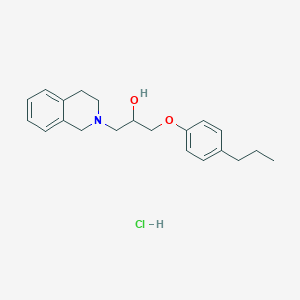
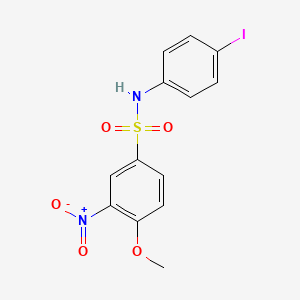
![4-{isonicotinoyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl isonicotinate](/img/structure/B4078939.png)
![1-(3,4-dimethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4078940.png)